![molecular formula C14H21ClN2O2 B6126643 2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6126643.png)
2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol
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Description
2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied in the field of neuroscience. It is commonly referred to as "CEPE" and is used as a tool compound in research to study the role of GABA receptors in the brain.
Scientific Research Applications
Anti-Inflammatory Activity
2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol: derivatives have been investigated for their anti-inflammatory properties. Specifically, a series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides were synthesized and characterized. These compounds demonstrated moderate to excellent anti-inflammatory activity in a carrageenan-induced rat paw edema assay. Notably, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide exhibited the highest anti-inflammatory activity, comparable to the reference drug diclofenac sodium acid .
Insect Growth Regulation
Derivatives related to 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide have been explored for insect growth regulation. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and studied as an insect growth regulator.
properties
IUPAC Name |
2-[4-[2-(2-chlorophenoxy)ethyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c15-13-3-1-2-4-14(13)19-12-10-17-7-5-16(6-8-17)9-11-18/h1-4,18H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLFRNOOPXBQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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